molecular formula C25H16O8 B15169871 3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) CAS No. 881178-94-5

3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)

Cat. No.: B15169871
CAS No.: 881178-94-5
M. Wt: 444.4 g/mol
InChI Key: HLLQQBQCRWSMLW-UHFFFAOYSA-N
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Description

3,3’-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) is a complex organic compound that belongs to the class of benzopyran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) typically involves a multi-step reaction process. One common method involves the reaction of 4-hydroxycoumarin with benzaldehyde derivatives under basic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sodium acetate at room temperature . The reaction mixture is then refluxed to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzopyrans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3’-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anticancer activity is mediated through the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) is unique due to its specific structural features and the presence of both phenylmethylene and benzopyran moieties. This combination enhances its biological activities and makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

881178-94-5

Molecular Formula

C25H16O8

Molecular Weight

444.4 g/mol

IUPAC Name

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)oxy-phenylmethoxy]chromen-2-one

InChI

InChI=1S/C25H16O8/c26-19-15-10-4-6-12-17(15)30-23(28)21(19)32-25(14-8-2-1-3-9-14)33-22-20(27)16-11-5-7-13-18(16)31-24(22)29/h1-13,25-27H

InChI Key

HLLQQBQCRWSMLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(OC2=C(C3=CC=CC=C3OC2=O)O)OC4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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